molecular formula C23H31ClN2O3S B269611 N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide

N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide

Cat. No. B269611
M. Wt: 451 g/mol
InChI Key: NLZJAUCXXRGAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide (AMPA) is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators and cancer cell proliferation. N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as cytokines and prostaglandins. N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. However, one of the limitations of using N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide. One area of research is to further investigate its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. Another area of research is to investigate the mechanism of action of N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide and identify the specific enzymes and signaling pathways that it targets. Additionally, future research could focus on developing more efficient synthesis methods for N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide and improving its solubility in water.

Synthesis Methods

The synthesis of N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide involves a series of chemical reactions that start with the reaction of 1-adamantylmethylamine with 4-chlorobenzenesulfonyl chloride to form N-(1-adamantylmethyl)-4-chlorobenzenesulfonamide. This compound is then reacted with N-methyl-2-pyrrolidinecarboxylic acid to produce N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide. The overall yield of the synthesis method is approximately 30%.

Scientific Research Applications

N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide has also been investigated for its potential use as a diagnostic tool for various medical conditions, including Alzheimer's disease and cancer.

properties

Product Name

N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide

Molecular Formula

C23H31ClN2O3S

Molecular Weight

451 g/mol

IUPAC Name

N-(1-adamantylmethyl)-1-(4-chlorophenyl)sulfonyl-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C23H31ClN2O3S/c1-25(15-23-12-16-9-17(13-23)11-18(10-16)14-23)22(27)21-3-2-8-26(21)30(28,29)20-6-4-19(24)5-7-20/h4-7,16-18,21H,2-3,8-15H2,1H3

InChI Key

NLZJAUCXXRGAAZ-UHFFFAOYSA-N

SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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